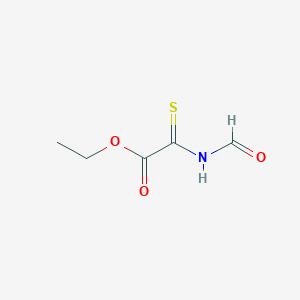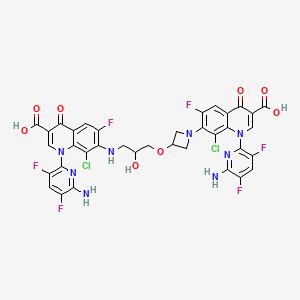
1-(6-Amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
1-(6-Amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C36H24Cl2F6N8O8 and its molecular weight is 881.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Synthesis Techniques : A study by Xia, Chen, and Yu (2013) discussed the synthesis of a related compound, focusing on its isolation and identification as a regioisomer of besifloxacin. The compound was synthesized from a specific reaction involving 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and the structure was confirmed using various spectroscopy techniques (Xia, Chen, & Yu, 2013).
Antibacterial Properties
- Potent Antibacterial Activities : Kuramoto et al. (2003) reported on the synthesis of new compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria. They emphasized the importance of specific structural features for potent antibacterial activity (Kuramoto et al., 2003).
Structure-Activity Relationships
- Antibacterial Screening : Research by Egawa et al. (1984) involved the synthesis and antibacterial screening of related compounds. The study highlighted certain compounds as more active than existing antibacterial agents, providing insights into structure-activity relationships (Egawa et al., 1984).
Antibacterial Potency
- Antibacterial Effectiveness : Al-Hiari et al. (2007) synthesized a series of compounds and tested their antibacterial activities against E. coli and S. aureus. The study offered insights into the antibacterial potency of these compounds (Al-Hiari et al., 2007).
Photodegradation Studies
- Photodegradation Analysis : Hubicka et al. (2013) conducted a study on difloxacin, focusing on the determination of its photodegradation products through thin-layer chromatography and mass spectrometry. This research provides insights into the stability and degradation processes of related compounds (Hubicka et al., 2013).
Propriétés
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-7-[[3-[1-[1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxoquinolin-7-yl]azetidin-3-yl]oxy-2-hydroxypropyl]amino]-8-chloro-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Cl2F6N8O8/c37-23-25(17(39)1-13-26(23)51(8-15(29(13)54)35(56)57)33-21(43)3-19(41)31(45)48-33)47-5-11(53)10-60-12-6-50(7-12)28-18(40)2-14-27(24(28)38)52(9-16(30(14)55)36(58)59)34-22(44)4-20(42)32(46)49-34/h1-4,8-9,11-12,47,53H,5-7,10H2,(H2,45,48)(H2,46,49)(H,56,57)(H,58,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGBHJOXUJZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)OCC(CNC5=C(C=C6C(=C5Cl)N(C=C(C6=O)C(=O)O)C7=C(C=C(C(=N7)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2F6N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)
![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)
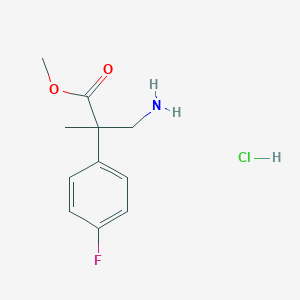
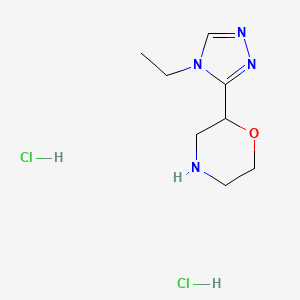
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)

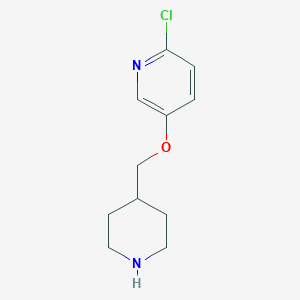

amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)
